![molecular formula C9H15N3O B2522427 4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 90768-61-9](/img/structure/B2522427.png)
4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
“4-cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one” is a derivative of 1,2,4-triazol-5-one . Triazolones are a class of compounds that contain a heterocyclic ring, which includes three nitrogen atoms and two carbon atoms . They are known for their low sensitivity and thermal stability .
Synthesis Analysis
The synthesis of triazolones like “this compound” often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of similar compounds has been carried out to enhance the thermal stability, burn rate, insensitivity to external force, and to synthesize new energetic materials with enhanced properties .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives exhibit antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole rings and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These compounds could potentially serve as novel antimicrobial agents.
Antioxidant Activity
Imidazole derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Their role in preventing oxidative stress-related diseases is an active area of research .
Other Applications
Imidazole derivatives have also been explored for their antiallergic, antipyretic, antifungal, and antiprotozoal activities. Additionally, they play a crucial role in the structure of natural products like histidine, purine, and histamine .
Mechanism of Action
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. They are known to interact with various enzymes and receptors in cells due to their structural similarity to the building blocks of DNA and RNA .
The mode of action of 1,2,4-triazoles depends on their chemical structure and the functional groups they carry. Some 1,2,4-triazoles have been found to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
In terms of pharmacokinetics, properties such as absorption, distribution, metabolism, and excretion (ADME) can vary widely among 1,2,4-triazoles, depending on their specific chemical structures. Some are well absorbed in the body and can be metabolized by the liver into active metabolites .
The molecular and cellular effects of 1,2,4-triazoles can include disruption of cell membrane function, inhibition of cell growth, and induction of cell death, among others .
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and activity of 1,2,4-triazoles .
properties
IUPAC Name |
4-cyclohexyl-3-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNMQBVJAIABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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